REACTION_CXSMILES
|
[Br:1]Br.[OH:3][CH2:4][C:5]([CH3:10])([CH3:9])[C:6](=[O:8])[CH3:7].C(OCC)(=O)C.O>CO>[Br:1][CH2:7][C:6](=[O:8])[C:5]([CH3:10])([CH3:9])[CH2:4][OH:3]
|
Name
|
|
Quantity
|
182 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
OCC(C(C)=O)(C)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the two phases are separated
|
Type
|
WASH
|
Details
|
the organic layer is washed with 10% K2CO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
after filtration the solvent
|
Type
|
CUSTOM
|
Details
|
is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product that
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(C(CO)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |